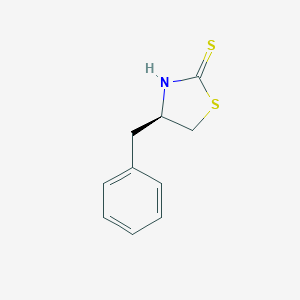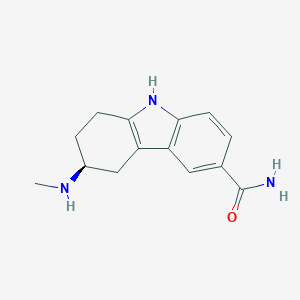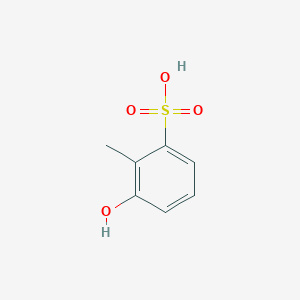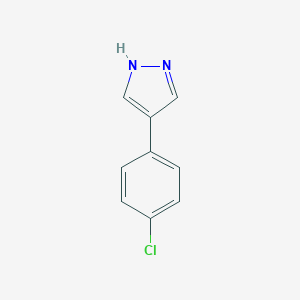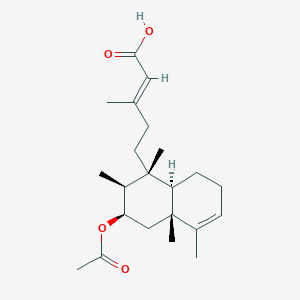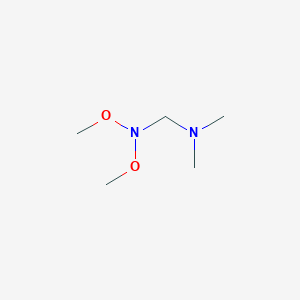
Methanediamine, N,N-dimethoxy-N,N-dimethyl-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanediamine, N,N-dimethoxy-N,N-dimethyl-(9CI) is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. The compound is also known as DMMDA-2 and is a derivative of the psychedelic drug, Mescaline. DMMDA-2 has been found to have unique properties that make it an interesting subject of study.
作用机制
DMMDA-2 acts on the serotonin receptors in the brain. Specifically, it binds to the 5-HT2A receptor and activates it. This leads to an increase in serotonin levels in the brain, which is thought to be responsible for the psychedelic effects of the compound.
生化和生理效应
DMMDA-2 has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and pupil dilation. DMMDA-2 has also been found to alter perception, mood, and cognition.
实验室实验的优点和局限性
DMMDA-2 has several advantages for use in lab experiments. It is a potent compound that produces strong effects at low doses, making it useful for studying the effects of psychedelic compounds. However, it is also a relatively new compound, and there is limited information available on its effects and pharmacology. Additionally, it is difficult to obtain and may not be legal in all jurisdictions.
未来方向
There are several future directions for research on DMMDA-2. One area of interest is its potential as a therapeutic agent for the treatment of mental health disorders such as depression and anxiety. Another area of interest is its potential as a tool for studying the role of serotonin in the brain and its effects on behavior. Further research is needed to fully understand the potential applications of DMMDA-2 in scientific research.
合成方法
DMMDA-2 can be synthesized through a series of chemical reactions. The starting material for the synthesis is 3,4-dimethoxyphenylacetone. The first step involves the reduction of this compound to 3,4-dimethoxyphenyl-2-nitropropene. This is followed by a reaction with dimethylamine and formaldehyde to produce DMMDA-2.
科学研究应用
DMMDA-2 has been used in scientific research as a tool to study the effects of psychedelic compounds on the brain. It has been found to have similar effects to other psychedelic compounds such as LSD and psilocybin. DMMDA-2 has been used to study the mechanism of action of these compounds and their effects on the brain.
属性
CAS 编号 |
108025-61-2 |
|---|---|
产品名称 |
Methanediamine, N,N-dimethoxy-N,N-dimethyl-(9CI) |
分子式 |
C5H14N2O2 |
分子量 |
134.18 g/mol |
IUPAC 名称 |
N',N'-dimethoxy-N,N-dimethylmethanediamine |
InChI |
InChI=1S/C5H14N2O2/c1-6(2)5-7(8-3)9-4/h5H2,1-4H3 |
InChI 键 |
DXZUBLZHIMMOFQ-UHFFFAOYSA-N |
SMILES |
CN(C)CN(OC)OC |
规范 SMILES |
CN(C)CN(OC)OC |
同义词 |
Methanediamine, N,N-dimethoxy-N,N-dimethyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



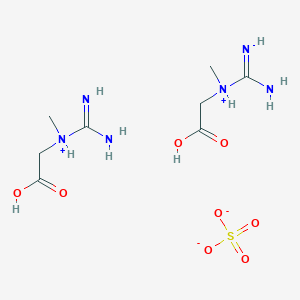
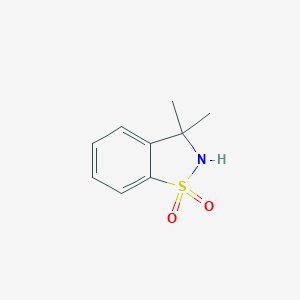

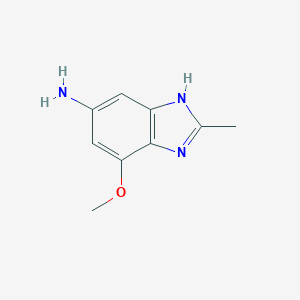
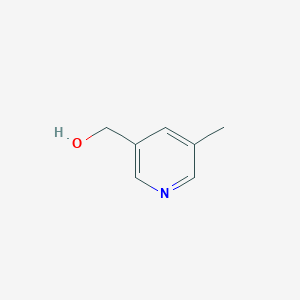
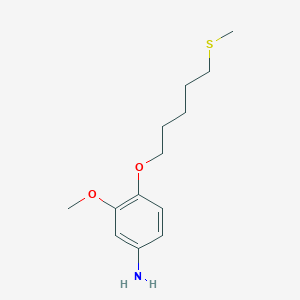
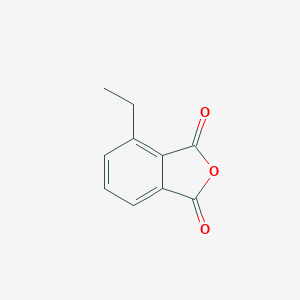
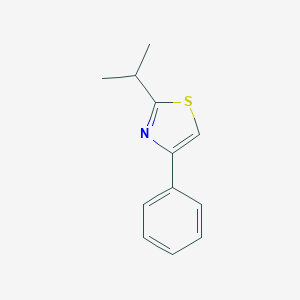
![9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene](/img/structure/B25320.png)
